2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Description
2,4-Difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a quinazolinone core substituted with a 2-methyl group at position 2 and a fluorine atom at position 5 of the phenyl ring.
Properties
IUPAC Name |
2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3S/c1-12-25-18-5-3-2-4-15(18)21(28)27(12)14-7-8-16(23)19(11-14)26-31(29,30)20-9-6-13(22)10-17(20)24/h2-11,26H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUQCVRDZORXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular structure features a quinazoline moiety, which is known for its diverse biological activities. The presence of fluorine atoms enhances the compound's reactivity and binding affinity to biological targets.
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO; insoluble in water |
| Density | Not specified |
| Melting Point | Not specified |
| pKa | Not specified |
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in tumor progression. Preliminary studies indicate that fluorinated compounds often exhibit enhanced binding due to their unique electronic properties .
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar quinazoline compounds can inhibit growth in various human cancer cell lines:
- MCF7 (breast cancer) : IC50 values indicating cytotoxicity were observed at low micromolar concentrations.
- A549 (lung cancer) : Similar trends were noted with effective inhibition of cell proliferation.
The compound's structural modifications, particularly the introduction of fluorine atoms, have been linked to increased potency against cancer cells .
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against several tumor cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | 0.096 |
| A549 | 2.09 |
| HepG2 | 2.08 |
These results suggest a strong potential for therapeutic applications in oncology .
Mechanistic Insights
Further investigations into the compound's mechanism revealed its role as an inhibitor of key signaling pathways involved in tumor growth and angiogenesis. For example, it has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR) pathway, which is crucial for tumor vascularization .
Case Studies
Several case studies highlight the efficacy of similar compounds within the quinazoline class:
- Study on EGFR Inhibition : A related quinazoline derivative exhibited potent inhibition against epidermal growth factor receptor (EGFR), with an IC50 value of 10 nM, underscoring the potential for targeting this pathway in cancer therapy .
- Cytotoxicity Assessment : A series of quinazoline derivatives were evaluated for cytotoxicity across different cancer cell lines, revealing significant anticancer activity and cell cycle arrest at the G2/M phase .
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 2,4-difluoro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide lie in its therapeutic potential against various diseases, particularly cancer. The following sections detail its applications based on recent studies.
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit promising anticancer activity. For instance:
- EGFR Inhibition : Compounds similar to this compound have shown effective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Studies report IC50 values as low as 0.096 μM for selective EGFR inhibitors derived from quinazoline structures .
- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against various human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). In vitro studies have indicated that modifications to the quinazoline structure can enhance potency and selectivity against these cell lines .
Anti-inflammatory Properties
Quinazoline derivatives have also been explored for their anti-inflammatory effects. Compounds structurally related to this compound have been identified as potent anti-inflammatory agents, showing efficacy comparable to standard treatments like indomethacin .
Case Studies
Recent case studies highlight the therapeutic efficacy of quinazoline derivatives:
- EGFR Inhibitors : A study reported that certain derivatives exhibited IC50 values significantly lower than established drugs like gefitinib and afatinib, indicating a potential for developing more effective treatments .
- Multi-Kinase Inhibition : Another study found that derivatives of quinazoline showed multi-target inhibition profiles, making them suitable candidates for combination therapies against resistant cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The quinazolinone core in the target compound distinguishes it from other sulfonamide derivatives. For example:
- Omipalisib (2,4-difluoro-N-(2-methoxy-5-(4-(pyridazin-4-yl)quinolin-6-yl)pyridin-3-yl)benzenesulfonamide): Shares the 2,4-difluorobenzenesulfonamide group but replaces the quinazolinone with a pyridazinylquinoline moiety. This structural difference likely alters target selectivity, as pyridazine rings enhance π-π stacking in kinase binding pockets .
- N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide: Features a triazole core instead of quinazolinone. Triazoles exhibit tautomerism (thione vs. thiol forms), affecting solubility and binding modes, as observed in compounds [7–9] from .
Substituent Effects
- Fluorine Substituents: The 2,4-difluoro and 2-fluoro substituents in the target compound contrast with compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (), which uses fluorinated chromenone and pyrazolopyrimidine groups. Fluorine at meta/para positions improves metabolic stability but may reduce solubility compared to methoxy or morpholino groups (e.g., in ) .
- Sulfonamide Linkers: The benzenesulfonamide group is shared with N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide ().
Q & A
Q. How can researchers optimize the synthesis of this sulfonamide-quinazolinone hybrid to improve yield and purity?
Methodological Answer:
- Step 1: Use a stepwise approach: First synthesize the quinazolinone core via cyclization of anthranilic acid derivatives with urea or acetamide under acidic conditions .
- Step 2: Introduce sulfonamide substituents via nucleophilic substitution. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or DMSO) to enhance coupling efficiency .
- Step 3: Apply Design of Experiments (DoE) to screen variables (e.g., molar ratios, catalysts like DMAP). For example, a 2^3 factorial design can identify critical parameters affecting yield .
- Step 4: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and characterize intermediates using LC-MS to monitor reaction progress .
Table 1: Example Optimization Parameters
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +25% yield |
| Catalyst | None, DMAP, TEA | DMAP (0.1 eq) | +15% efficiency |
| Temp (°C) | 60–120 | 90 | +30% conversion |
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., fluorinated aromatic protons). Compare with computed spectra (DFT) to validate stereochemistry .
- LC-MS/MS: Confirm molecular ion ([M+H]+) and fragment patterns. Use high-resolution MS (HRMS) to distinguish isotopic clusters from fluorine atoms .
- X-ray Crystallography: Co-crystallize with DMSO or methanol to determine absolute configuration. Refine data using APEX2/SAINT software .
- Elemental Analysis: Verify purity (>95%) by matching calculated vs. observed C, H, N, S values (±0.4% tolerance) .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
Methodological Answer:
- Co-solvent Strategy: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 or cyclodextrins (e.g., HP-β-CD) to prevent precipitation .
- pH Adjustment: Test solubility at pH 4–8 (using citrate or phosphate buffers). Sulfonamide groups may protonate at acidic pH, enhancing solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (e.g., 100–200 nm diameter) via solvent evaporation to improve bioavailability .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across cell lines?
Methodological Answer:
- Mechanistic Profiling: Perform kinase inhibition assays (e.g., BTK, EGFR) to identify off-target effects. Compare IC50 values with clinical inhibitors (e.g., ibrutinib for BTK) .
- Metabolic Stability: Incubate with liver microsomes (human/rodent) and quantify metabolites via UPLC-QTOF. Correlate metabolic degradation with reduced activity in certain cell lines .
- Transcriptomics: Use RNA-seq to compare gene expression in responsive vs. resistant cell lines. Overexpression of efflux pumps (e.g., P-gp) may explain variability .
Table 2: Example IC50 Discrepancies in Cancer Cell Lines
| Cell Line | IC50 (μM) | Proposed Mechanism |
|---|---|---|
| MCF-7 | 0.12 | BTK inhibition |
| A549 | >10 | P-gp overexpression |
| HepG2 | 1.8 | CYP3A4 metabolism |
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
Methodological Answer:
- Quinazolinone Modifications: Replace the 2-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions with target pockets .
- Sulfonamide Optimization: Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position of the benzenesulfonamide to improve binding affinity .
- Atropisomer Control: Lock rotational freedom via steric hindrance (e.g., ortho-methyl groups) to stabilize bioactive conformers, as seen in BTK inhibitors .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics: Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5–24 h post-dose; quantify via LC-MS/MS. Compute AUC, Cmax, and t1/2 .
- Toxicity Screening: Conduct 14-day repeat-dose studies in mice. Monitor liver enzymes (ALT/AST) and histopathology for hepatotoxicity .
- Xenograft Models: Implant BTK-dependent tumors (e.g., Ramos lymphoma) in NSG mice. Measure tumor volume reduction vs. vehicle controls .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity and enzymatic inhibition data?
Methodological Answer:
- Dose-Response Validation: Re-test compounds in triplicate using standardized protocols (e.g., CellTiter-Glo for viability, ADP-Glo for kinase activity) .
- Off-Target Screening: Use PamStation®12 kinase panels to identify unintended targets (e.g., VEGFR2 inhibition masking BTK activity) .
- Molecular Docking: Perform in silico simulations (AutoDock Vina) to assess binding modes. Mismatched poses may explain discrepancies between enzymatic and cellular data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
